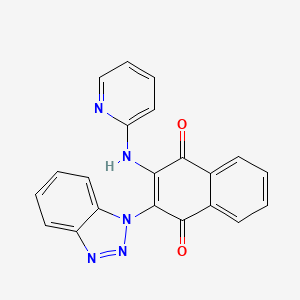
2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is a complex organic compound that features a benzotriazole moiety, a pyridylamino group, and a naphthoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Pyridylamino Group: This step may involve the reaction of 2-chloropyridine with an amine to form the pyridylamino group.
Formation of the Naphthoquinone Core: This can be synthesized through oxidation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The naphthoquinone core can undergo oxidation reactions, potentially forming various quinone derivatives.
Reduction: Reduction of the naphthoquinone core can lead to hydroquinone derivatives.
Substitution: The benzotriazole and pyridylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various quinone derivatives, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with benzotriazole and naphthoquinone structures are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of advanced materials, such as polymers and dyes.
Biology and Medicine
Antimicrobial Agents: Some derivatives of benzotriazole and naphthoquinone have shown potential as antimicrobial agents.
Anticancer Agents: Research has indicated that certain naphthoquinone derivatives may have anticancer properties.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are commonly used as corrosion inhibitors in various industrial applications.
Dyes and Pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action for 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE would depend on its specific application. For example:
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Action: It could induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1,4-naphthoquinone
- 3-(2-Pyridylamino)-1,4-naphthoquinone
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is unique due to the combination of its benzotriazole, pyridylamino, and naphthoquinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H13N5O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H13N5O2/c27-20-13-7-1-2-8-14(13)21(28)19(18(20)23-17-11-5-6-12-22-17)26-16-10-4-3-9-15(16)24-25-26/h1-12H,(H,22,23) |
Clave InChI |
VNYJAHQXYXJVNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072133.png)
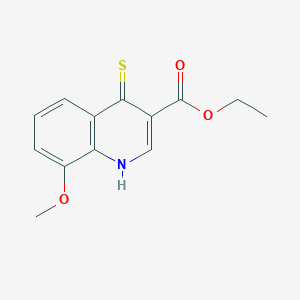

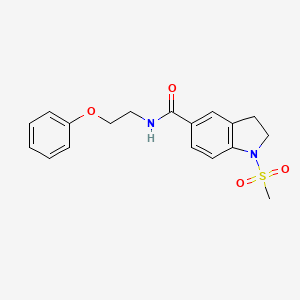
![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
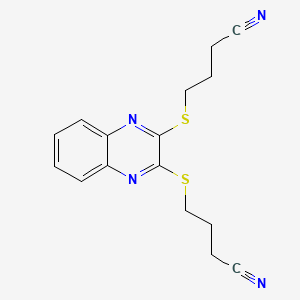
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072163.png)

![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
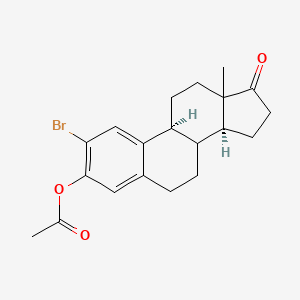
![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
